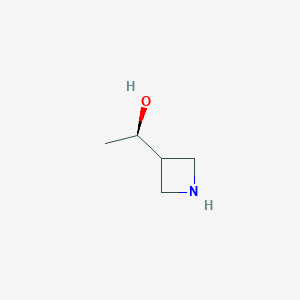
(R)-1-(Azetidin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(アゼチジン-3-イル)エタノールは、キラル化合物であり、4員環の窒素含有複素環であるアゼチジン環がエタノール部分に結合しています。
準備方法
合成ルートと反応条件
(R)-1-(アゼチジン-3-イル)エタノールの合成は、通常、以下の手順で行われます。
出発物質: 合成は、通常、(R)-グリシドールなどの市販されている出発物質から始まります。
環形成: アゼチジン環は、環化反応によって形成されます。これは、(R)-グリシドールを適切なアミンと塩基性条件下で反応させることで達成できます。
精製: 次に、生成物をカラムクロマトグラフィーなどの標準的な手法を使用して精製します。
工業生産方法
工業的な環境では、(R)-1-(アゼチジン-3-イル)エタノールの生産には、以下が含まれる場合があります。
大型反応器: 出発物質の効率的な混合と反応を確実にするために、大型反応器を使用します。
反応条件の最適化: 収率と純度を最大限に高めるために、温度、圧力、反応時間を最適化します。
自動精製システム: 一貫性とスケーラビリティを確保するために、自動精製システムを採用します。
化学反応の分析
反応の種類
(R)-1-(アゼチジン-3-イル)エタノールは、以下を含むさまざまな種類の化学反応を起こします。
酸化: ヒドロキシル基は、酸化されてケトンまたはアルデヒドを生成することができます。
還元: この化合物は、還元されてさまざまな誘導体を生成することができます。
置換: アゼチジン環は、さまざまな求電子剤との置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 置換反応の条件は、多くの場合、反応を促進するために強塩基または強酸を使用することを伴います。
主な生成物
これらの反応から生成される主な生成物には、以下が含まれます。
酸化生成物: ケトンとアルデヒド。
還元生成物: 元の化合物のさまざまな還元誘導体。
置換生成物: 置換されたアゼチジン誘導体。
科学的研究の応用
(R)-1-(アゼチジン-3-イル)エタノールは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性と、薬物開発のための前駆体として調査されています。
産業: 特殊化学薬品や材料の製造に使用されています。
作用機序
(R)-1-(アゼチジン-3-イル)エタノールの作用機序は、特定の分子標的および経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用して、生物学的反応を引き起こす可能性があります。
関与する経路: 具体的な用途によって異なりますが、代謝経路、シグナル伝達経路、またはその他の生化学的プロセスが含まれる場合があります。
類似の化合物との比較
類似の化合物
(S)-1-(アゼチジン-3-イル)エタノール: (R)-1-(アゼチジン-3-イル)エタノールのエナンチオマーで、類似しているが異なる特性を持っています。
2-(アゼチジン-3-イル)エタノール: 構造が似ていますが、キラル中心がありません。
独自性
(R)-1-(アゼチジン-3-イル)エタノールは、その特定のキラル配置によってユニークであり、これは、エナンチオマーまたは他の類似の化合物と比較して、異なる生物学的活性と相互作用をもたらす可能性があります。
類似化合物との比較
Similar Compounds
(S)-1-(Azetidin-3-yl)ethanol: The enantiomer of ®-1-(Azetidin-3-yl)ethanol, with similar but distinct properties.
2-(Azetidin-3-yl)ethanol: A compound with a similar structure but lacking the chiral center.
Uniqueness
®-1-(Azetidin-3-yl)ethanol is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds.
特性
分子式 |
C5H11NO |
|---|---|
分子量 |
101.15 g/mol |
IUPAC名 |
(1R)-1-(azetidin-3-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m1/s1 |
InChIキー |
LNJUGVDXQRKCSZ-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C1CNC1)O |
正規SMILES |
CC(C1CNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



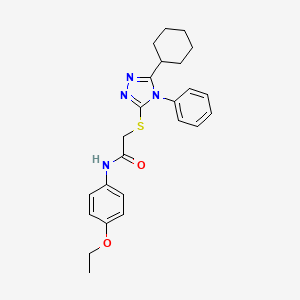
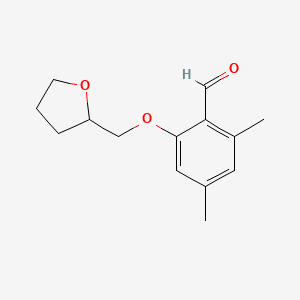
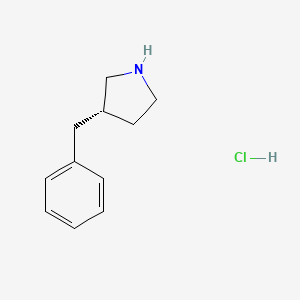
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
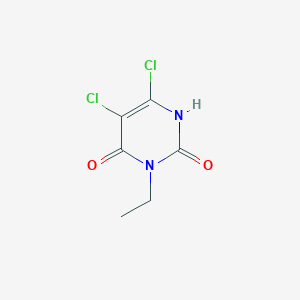
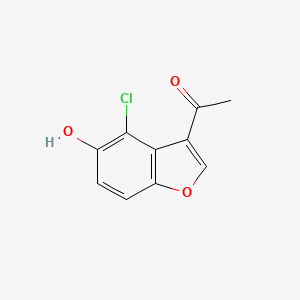

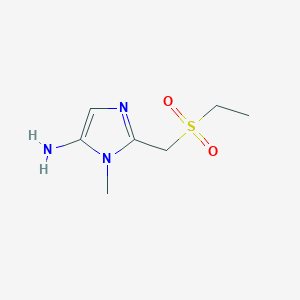

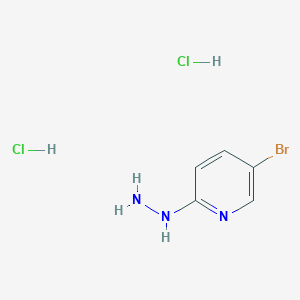
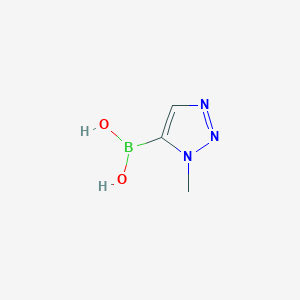
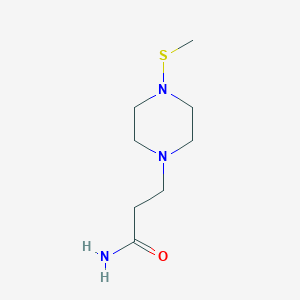
![5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)
